JNK3 Kinase Inhibitory Activity Compared to Pyrimidine Scaffold
The 2-phenoxypyridine scaffold, to which this compound belongs, was developed as an optimized replacement for an earlier pyrimidine-based series of JNK1 inhibitors. This structural transition was driven by the need for improved in vivo profiles. While specific IC50 data for 2-(2-phenoxypyridin-4-yl)acetonitrile itself is not publicly available, the class-level SAR establishes that the 2-phenoxypyridine core achieves potent JNK3 inhibition, a key advantage over the legacy pyrimidine chemotype [1].
| Evidence Dimension | Kinase Inhibitory Activity (JNK3) |
|---|---|
| Target Compound Data | Potent JNK3 inhibition (exact IC50 for specific compound not reported) |
| Comparator Or Baseline | Earlier pyrimidine series of JNK1 inhibitors |
| Quantified Difference | Scaffold optimization from pyrimidine to 2-phenoxypyridine led to compounds with good in vivo profiles, implying a significant improvement in pharmacokinetic properties and efficacy not captured by in vitro IC50 alone. |
| Conditions | In vitro JNK3 enzyme assay; in vivo pharmacokinetic studies in relevant animal models. |
Why This Matters
Selecting this compound provides a direct entry into an SAR-evolved chemotype that has demonstrated a superior balance of in vitro potency and in vivo behavior compared to its predecessor, de-risking lead optimization.
- [1] Song, X. et al. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2011, 21(23), 7072-7075. View Source
